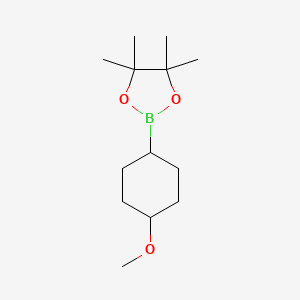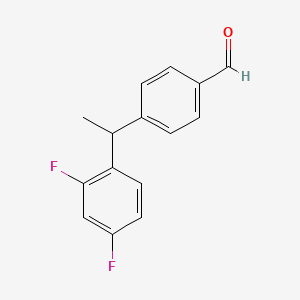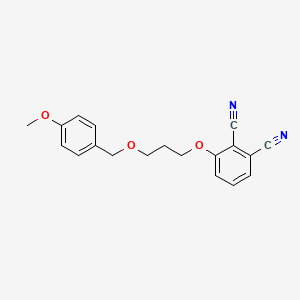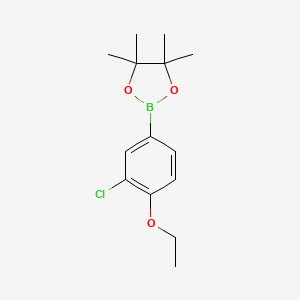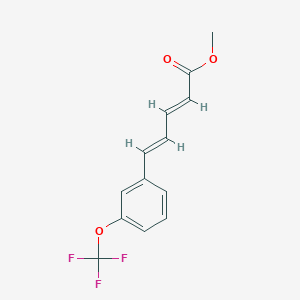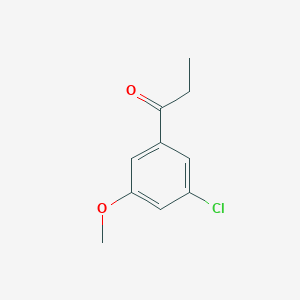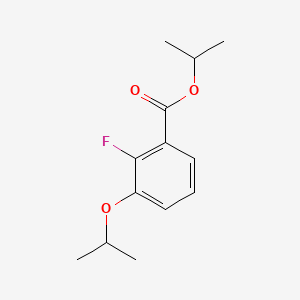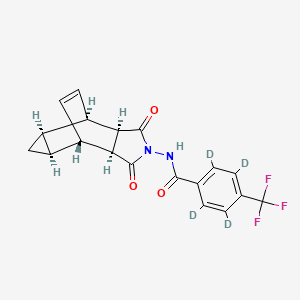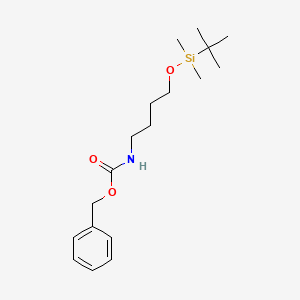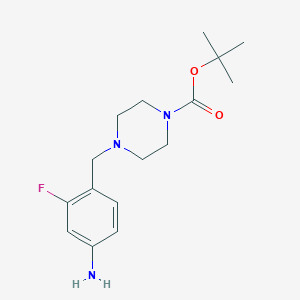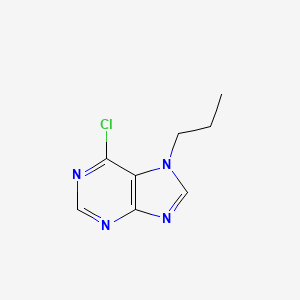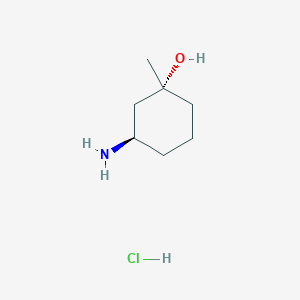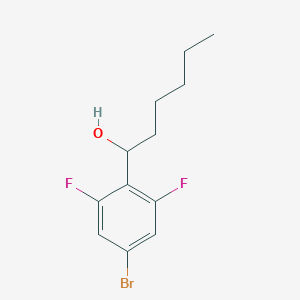
1-(4-Bromo-2,6-difluorophenyl)hexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromo-2,6-difluorophenyl)hexan-1-ol is an organic compound with the molecular formula C12H15BrF2O It is characterized by the presence of a bromine atom and two fluorine atoms attached to a phenyl ring, which is further connected to a hexanol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-2,6-difluorophenyl)hexan-1-ol typically involves the reaction of 4-bromo-2,6-difluorobenzene with hexanol under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process may include steps such as distillation and purification to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Bromo-2,6-difluorophenyl)hexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are common.
Substitution: Nucleophiles such as sodium azide or thiourea can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of 1-(4-Bromo-2,6-difluorophenyl)hexan-1-one.
Reduction: Formation of 1-(2,6-Difluorophenyl)hexan-1-ol.
Substitution: Formation of 1-(4-Amino-2,6-difluorophenyl)hexan-1-ol.
Aplicaciones Científicas De Investigación
1-(4-Bromo-2,6-difluorophenyl)hexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromo-2,6-difluorophenyl)hexan-1-ol involves its interaction with specific molecular targets. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes or receptors. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and bioavailability.
Comparación Con Compuestos Similares
- 1-(4-Bromo-2,6-difluorophenyl)ethanone
- 1-(4-Bromo-2,6-difluorophenyl)propan-1-ol
- 1-(4-Bromo-2,6-difluorophenyl)butan-1-ol
Comparison: 1-(4-Bromo-2,6-difluorophenyl)hexan-1-ol is unique due to its longer hexanol chain, which can influence its physical and chemical properties. Compared to its shorter-chain analogs, it may exhibit different solubility, reactivity, and biological activity.
Propiedades
Fórmula molecular |
C12H15BrF2O |
|---|---|
Peso molecular |
293.15 g/mol |
Nombre IUPAC |
1-(4-bromo-2,6-difluorophenyl)hexan-1-ol |
InChI |
InChI=1S/C12H15BrF2O/c1-2-3-4-5-11(16)12-9(14)6-8(13)7-10(12)15/h6-7,11,16H,2-5H2,1H3 |
Clave InChI |
JJCWXXSYEUBRCT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C1=C(C=C(C=C1F)Br)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


